An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1211522-68-7), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its structure, physicochemical characteristics, and spectral properties. While a detailed, peer-reviewed synthesis protocol and specific biological activity for this particular isomer are not extensively documented in the public domain, this guide outlines general synthetic strategies and discusses the well-established biological potential of the broader pyrazolo[3,4-d]pyrimidine scaffold as kinase inhibitors. This information is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Chemical and Physical Properties
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a substituted purine analog. Its core structure, a pyrazolo[3,4-d]pyrimidine, is a key pharmacophore in numerous biologically active compounds. The dichloro substitution at positions 4 and 6 provides reactive sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
| Property | Value | Source |
| CAS Number | 1211522-68-7 | [1][2][3][4] |
| Molecular Formula | C₆H₄Cl₂N₄ | [5] |
| Molecular Weight | 203.03 g/mol | [5] |
| Appearance | Solid (powder or crystals) | [1] |
| Melting Point | Data not available in cited literature | |
| Boiling Point | Data not available in cited literature | |
| Solubility | Data not available in cited literature | |
| Density | ~1.76 g/cm³ (for 1-methyl isomer) | [] |
| InChI Key | Data not available for 3-methyl isomer |
Note: Some physical properties like density are extrapolated from the closely related 1-methyl isomer due to a lack of specific data for the 3-methyl isomer.
Spectral Data
Spectroscopic data is crucial for the structural confirmation of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. While specific spectra are proprietary to chemical suppliers, the availability of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is frequently indicated.[7][8]
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons and the pyrazole ring proton. |
| ¹³C NMR | Resonances for the methyl carbon, and the carbons of the pyrazole and pyrimidine rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for two chlorine atoms. |
Experimental Protocols: Synthesis
A representative synthetic workflow is as follows:
-
Cyclization: Reaction of a suitable 5-amino-3-methyl-1H-pyrazole-4-carboxamide with a one-carbon synthon like urea or formamide to form the dihydroxy-pyrazolo[3,4-d]pyrimidine intermediate.[9]
-
Chlorination: The resulting dihydroxy intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final 4,6-dichloro product.[9][11]
Biological Activity and Applications in Drug Discovery
While the specific biological targets of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine have not been detailed in the available literature, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[12][13] This is due to its structural similarity to adenine, the purine base in ATP, allowing it to competitively bind to the ATP-binding site of various kinases.
Derivatives of the pyrazolo[3,4-d]pyrimidine core have been reported as potent inhibitors of several important oncogenic kinases, including:
-
Bruton's Tyrosine Kinase (BTK)
-
Src family kinases
-
Cyclin-Dependent Kinases (CDKs)
-
Breast Tumor Kinase (BRK/PTK6) [12]
These kinases are often dysregulated in various cancers, and their inhibition can block downstream signaling pathways that control cell proliferation, survival, and metastasis. The general mechanism involves the pyrazolo[3,4-d]pyrimidine core occupying the adenine-binding region of the kinase's ATP pocket, thereby preventing the phosphorylation of substrate proteins and halting the signaling cascade.
Given the established role of this scaffold, 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a valuable starting material for the synthesis of compound libraries aimed at discovering novel kinase inhibitors. The chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Detailed toxicology data for 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is not available. However, based on data for the analogous 1-methyl isomer, it should be handled with care.[5] It may be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental and biological data for this isomer are limited in publicly accessible sources, the extensive research on the pyrazolo[3,4-d]pyrimidine scaffold strongly suggests its utility in the development of kinase inhibitors for oncology and other therapeutic areas. This guide provides a summary of the available chemical data and highlights the potential of this compound, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its specific biological activities.
References
- 1. 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | 1211522-68-7 [m.chemicalbook.com]
- 2. 1211522-68-7|4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 3. 1211522-68-7 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine AKSci X9476 [aksci.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine(1211522-68-7) 1H NMR [m.chemicalbook.com]
- 8. 1211522-68-7 | 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | Chlorides | Ambeed.com [ambeed.com]
- 9. clausiuspress.com [clausiuspress.com]
- 10. mdpi.com [mdpi.com]
- 11. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 12. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
